molecular formula C19H16N2O B1613652 2-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile CAS No. 898762-91-9

2-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile

Cat. No.: B1613652
CAS No.: 898762-91-9
M. Wt: 288.3 g/mol
InChI Key: DCNYNZQNKBDIQE-UHFFFAOYSA-N
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Description

2-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile is an organic compound that features a pyrrole ring, a benzoyl group, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Attachment of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the pyrrole reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Benzonitrile Group: The benzonitrile group can be added through a nucleophilic substitution reaction, where a suitable leaving group on the benzene ring is replaced by a cyano group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

2-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative or analog of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dihydro-1H-pyrrol-1-yl)benzonitrile: Lacks the benzoyl group, which may affect its reactivity and applications.

    2-(2-Benzoyl-1H-pyrrol-1-yl)benzonitrile: Similar structure but with different substitution patterns on the pyrrole ring.

    2-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzamide: Contains an amide group instead of a nitrile group, which can influence its chemical properties and biological activity.

Uniqueness

2-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in various scientific fields.

Properties

IUPAC Name

2-[2-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c20-13-15-7-1-3-9-17(15)19(22)18-10-4-2-8-16(18)14-21-11-5-6-12-21/h1-10H,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNYNZQNKBDIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643919
Record name 2-{2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-91-9
Record name 2-{2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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